N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3,4-difluorophenyl)oxalamide

Description

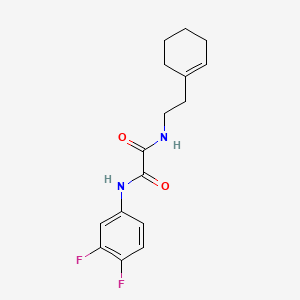

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3,4-difluorophenyl)oxalamide is an oxalamide derivative characterized by a cyclohexenylethyl group attached to one amide nitrogen and a 3,4-difluorophenyl moiety on the other. These compounds typically target receptors such as hTAS1R1/hTAS1R3, which are associated with umami taste perception .

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-(3,4-difluorophenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F2N2O2/c17-13-7-6-12(10-14(13)18)20-16(22)15(21)19-9-8-11-4-2-1-3-5-11/h4,6-7,10H,1-3,5,8-9H2,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIIJYSQXLLDKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3,4-difluorophenyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, structural characteristics, and biological effects, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18F2N2O2, with a molecular weight of 308.329 g/mol. The compound features both cyclohexene and difluorophenyl groups, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H18F2N2O2 |

| Molecular Weight | 308.329 g/mol |

| Purity | ≥95% |

| IUPAC Name | N-[2-(cyclohexen-1-yl)ethyl]-N'-(3,4-difluorophenyl)oxamide |

| CAS Number | 920370-67-8 |

Synthesis

The synthesis of this compound involves the reaction of appropriate cyclohexene derivatives with difluorophenyl oxalamides. The synthetic route typically includes steps such as condensation reactions and purification processes to obtain the final product in high purity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of oxalamides can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Study:

In an experiment involving human breast cancer cells (MCF-7), treatment with oxalamide derivatives resulted in a notable decrease in cell viability (IC50 values ranging from 5 to 15 µM). This suggests that the structural modifications in compounds like this compound could enhance their therapeutic efficacy against cancer.

Antimicrobial Activity

Additionally, the compound has shown potential antimicrobial activity. A study assessed its effects against various bacterial strains and fungi. The results indicated that it possesses moderate antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

The proposed mechanism for the biological activity of this compound involves interaction with cellular targets that regulate apoptosis and cell cycle progression. The presence of fluorine atoms may enhance lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The compound’s distinct substituents influence its physicochemical properties:

- 3,4-Difluorophenyl group : Fluorination increases metabolic stability and electron-withdrawing effects, which may reduce oxidative metabolism compared to methoxy or hydroxyl groups in analogs .

Table 1: Structural and Physicochemical Comparison

Functional Activity and Receptor Binding

Oxalamides like S336 (No. 1768) are potent umami agonists due to their interaction with hTAS1R1/hTAS1R3 receptors . The target compound’s cyclohexenylethyl group may alter binding affinity compared to pyridylethyl or dimethoxybenzyl groups, though experimental data are lacking. Fluorine atoms could enhance receptor interactions via halogen bonding, a feature absent in non-halogenated analogs .

Metabolic Pathways and Biotransformation

Metabolic pathways for oxalamides typically involve hydrolysis, oxidation, or conjugation. Key comparisons:

- Target Compound : Expected to undergo hepatic oxidation (cyclohexene ring hydroxylation) and glucuronidation due to fluorine’s metabolic resistance .

- No. 1768: Rapid metabolism in rat hepatocytes without amide hydrolysis, suggesting oxidative degradation of the dimethoxybenzyl group .

- No. 2226: Undergoes demethylation and hydroxylation, with poor bioavailability due to rapid clearance .

Table 2: Metabolic Pathways of Selected Analogs

| Compound Name | Primary Metabolic Pathways | Bioavailability |

|---|---|---|

| Target Compound | Hydroxylation, glucuronidation | Not reported |

| No. 1768 | Oxidation (aromatic rings) | High |

| No. 2226 | Demethylation, hydroxylation | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.